molecular formula C16H16N4OS2 B6587379 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 1219904-07-0

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No. B6587379
CAS RN: 1219904-07-0
M. Wt: 344.5 g/mol
InChI Key: OQQOEIJCHQRXLJ-UHFFFAOYSA-N
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Description

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole (MTPCB) is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine, agriculture and other areas. MTPCB was first synthesized in the laboratory in 2015 by a team of researchers from the University of California, Berkeley. Since then, it has been studied for its potential to be used in a variety of applications.

Scientific Research Applications

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole has been studied for its potential to be used in a variety of applications, including as an insecticide, an antifungal, an antiviral, and a plant growth regulator. In addition, it has been studied for its potential to be used as an antitumor agent and as an adjuvant to enhance the effectiveness of vaccines.

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been shown to exhibit potent antimicrobial and anticancer activities . Therefore, it can be inferred that this compound may also target microbial cells or cancer cells.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells or cancer cells, leading to their death.

Result of Action

Similar 1,3,4-thiadiazole derivatives have been shown to exhibit cytotoxic effects, indicating that they can cause cell death . Therefore, it can be inferred that this compound may also have cytotoxic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole in lab experiments is that it is relatively easy to synthesize. In addition, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, one of the limitations of using 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is that it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

Future research on 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole could focus on its potential to be used as an adjuvant to enhance the effectiveness of vaccines. In addition, further research could be conducted to better understand its mechanism of action and its potential to be used as an antitumor agent. Other potential future directions for research on 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole include its potential to be used as a fungicide and its potential to be used as a plant growth regulator.

Synthesis Methods

2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is synthesized through a two-step process. The first step involves the reaction of 5-methyl-1,3,4-thiadiazol-2-yl piperidine-1-carboxylic acid and 1,3-benzothiazole in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole and a byproduct, p-toluenesulfonic acid. The second step involves the hydrolysis of the 2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole to yield the desired compound.

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-10-18-19-14(22-10)11-5-4-8-20(9-11)16(21)15-17-12-6-2-3-7-13(12)23-15/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOEIJCHQRXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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